(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-nitroaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a suitable diketone to yield the pyrazolone derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrazolone compounds.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and manufacturing.
Mechanism of Action
The mechanism of action of (4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A related compound with a similar pyrazolone core, used in various organic syntheses.
Acetylacetone: Another compound with a similar structure, commonly used as a ligand in coordination chemistry.
Uniqueness
What sets (4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one apart is its specific functional groups, which confer unique reactivity and potential applications. The presence of the methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C18H16N4O4 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-[(2-methoxy-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N4O4/c1-12-15(18(23)21(20-12)13-6-4-3-5-7-13)11-19-16-9-8-14(22(24)25)10-17(16)26-2/h3-11,20H,1-2H3 |
InChI Key |
PKWBVUOPOAOMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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